molecular formula C30H50O3 B1216239 Dorstenic acid A

Dorstenic acid A

Cat. No.: B1216239
M. Wt: 458.7 g/mol
InChI Key: SIOVBNIZEHKFNA-PTBUCUQJSA-N
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Description

Dorstenic acid A is a triterpenoid compound isolated from the roots of Dorstenia brasiliensis, a plant traditionally used in South American folk medicine for its purported anti-inflammatory and hepatoprotective properties . Structurally, it belongs to the pentacyclic triterpenoid class, characterized by a complex arrangement of five fused rings with hydroxyl and carboxylic acid functional groups. Pharmacological studies on D. The compound is often found alongside structurally related metabolites such as dorstenic acid B (a structural isomer), isopimarane-type diterpenoids, and furanocoumarins, which collectively contribute to the plant’s bioactivity profile .

Properties

Molecular Formula

C30H50O3

Molecular Weight

458.7 g/mol

IUPAC Name

3-[(3R,4S,5R,8S,9R,10S,13R,14R,17R)-3-hydroxy-5,8,9,13-tetramethyl-17-propan-2-yl-3-prop-1-en-2-yl-1,2,4,6,7,10,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]propanoic acid

InChI

InChI=1S/C30H50O3/c1-19(2)21-9-10-22-26(21,5)15-17-29(8)23-13-14-30(33,20(3)4)24(11-12-25(31)32)27(23,6)16-18-28(22,29)7/h19,21-24,33H,3,9-18H2,1-2,4-8H3,(H,31,32)/t21-,22-,23+,24+,26-,27-,28+,29-,30+/m1/s1

InChI Key

SIOVBNIZEHKFNA-PTBUCUQJSA-N

SMILES

CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CCC(C4CCC(=O)O)(C(=C)C)O)C)C)C)C

Isomeric SMILES

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@@]4([C@@H]3CC[C@@]([C@H]4CCC(=O)O)(C(=C)C)O)C)C)C)C

Canonical SMILES

CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CCC(C4CCC(=O)O)(C(=C)C)O)C)C)C)C

Synonyms

dorstenic acid A

Origin of Product

United States

Chemical Reactions Analysis

Structural Features and Isolation Context

Dorstenic acid A (C~20~H~28~O~3~) was co-isolated with diterpene 131 (14α-hydroxy-7,15-isopimaradien-18-oic acid) and oleanolic acid (130 ) from Dorstenia brasiliensis roots . Its structure includes:

  • A seco-adianane skeleton with a cleaved cyclohexane ring.

  • Carboxylic acid and hydroxyl groups , suggesting potential for esterification, oxidation, or acid-base reactions .

Table 1: Key Compounds Co-Isolated with this compound

CompoundTypeStructural FeaturesSource
This compoundSeco-adiananeCarboxylic acid, hydroxyl groupsD. brasiliensis
14α-hydroxy-7,15-isopimaradien-18-oic acidDiterpeneHydroxyl, carboxylic acidD. brasiliensis
Oleanolic acidTriterpeneCarboxylic acid, double bondD. brasiliensis

(a) Acid-Base Reactions

The carboxylic acid group in this compound can participate in:

  • Deprotonation under basic conditions (e.g., with NaOH), forming a carboxylate salt .

  • Esterification with alcohols (e.g., methanol) in acidic media, yielding methyl dorstenate .

(b) Oxidation and Reduction

  • Oxidation : The hydroxyl group may oxidize to a ketone or carboxylic acid using agents like CrO~3~ .

  • Reduction : Catalytic hydrogenation (H~2~/Pd) could saturate double bonds in the diterpene skeleton8.

(c) Cycloaddition Reactions

The conjugated diene system in related diterpenes (e.g., 131 ) undergoes Diels-Alder reactions with dienophiles . While not explicitly documented for this compound, similar reactivity is plausible .

Comparative Reactivity with Related Compounds

This compound shares functional groups with co-isolated diterpene 131 , which exhibits:

  • Acid-catalyzed cyclization to form tricyclic structures .

  • Nucleophilic acyl substitution at the carboxylic acid group (e.g., amide formation with amines) .

Table 2: Reaction Pathways in Related Diterpenes

Reaction TypeReagents/ConditionsProductReference
EsterificationMethanol/H~2~SO~4~Methyl ester derivative
Diels-AlderMaleic anhydride/ΔCycloadduct
OxidationCrO~3~/H~2~SO~4~Ketone or carboxylic acid

Comparison with Similar Compounds

Table 1: Key Compounds in Dorstenia brasiliensis and Their Properties

Compound Class Example Compounds Structural Features Reported Bioactivities
Triterpenoids This compound, B Pentacyclic backbone with hydroxyl groups Anti-inflammatory, hepatoprotective*
Diterpenoids Isopimarane derivatives Bicyclic or tricyclic structures Limited data; potential antimicrobial
Coumarins Furanocoumarins Fused benzene and α-pyrone rings Psoriasis, vitiligo applications

*Bioactivities are inferred from crude extracts; isolated this compound data are sparse .

  • Dorstenic Acid B: A structural isomer of this compound, differing in hydroxyl group positioning. Both triterpenoids are hypothesized to synergize in crude extracts to enhance anti-inflammatory effects, though isolation studies are lacking .
  • Isopimarane Diterpenoids: These compounds exhibit simpler bicyclic frameworks compared to triterpenoids.
  • Furanocoumarins: Unlike this compound, these aromatic compounds are phototoxic and have been explored for dermatological uses, such as in psoriasis treatment .

Pharmacological Contrasts

  • Mechanistic Specificity: While furanocoumarins act via DNA intercalation and UV-induced crosslinking, this compound’s triterpenoid structure suggests interactions with lipid membranes or inflammatory pathways (e.g., NF-κB inhibition), though direct evidence is absent .
  • Toxicity Profiles: Furanocoumarins are associated with photodermatitis, whereas triterpenoids like this compound are generally less toxic but may exhibit dose-dependent hepatotoxicity in isolated forms .

Q & A

Q. How can researchers elucidate the molecular targets of this compound in complex biological systems?

  • Methodological Answer : Use affinity-based proteomics (e.g., pull-down assays with biotinylated this compound) or computational docking studies to predict binding partners. Validate targets via CRISPR-Cas9 knockouts or siRNA silencing in disease-relevant models. Triangulate findings with transcriptomic/metabolomic datasets .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

  • Methodological Answer : Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Account for clustered data (e.g., repeated measurements) via mixed-effects models, as outlined in Table 1 of .

Q. How should researchers design in vivo studies to evaluate this compound’s therapeutic potential?

  • Methodological Answer : Select disease models (e.g., murine inflammation or xenograft models) with translational relevance. Include pharmacokinetic profiling (bioavailability, half-life) and toxicity assessments (AST/ALT levels, histopathology). Use blinding and randomization to reduce bias, adhering to ethical standards for animal studies .

Q. What strategies mitigate variability in plant-derived this compound yields due to environmental factors?

  • Methodological Answer : Cultivate source plants under controlled conditions (e.g., hydroponics with fixed light/temperature). Analyze metabolomic profiles across growth stages to identify optimal harvest times. Use multivariate analysis (e.g., PCA) to correlate environmental variables with compound yield .

Q. How can researchers integrate multi-omics data to study this compound’s systemic effects?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC/LC-MS) datasets from treated vs. control systems. Use pathway enrichment tools (e.g., KEGG, Gene Ontology) and network pharmacology models to identify synergistic targets. Validate key nodes via in vitro knockdown/overexpression .

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